Thalidomide-O-PEG4-Azide

PROTAC linker optimization structure-activity relationship

Thalidomide-O-PEG4-Azide (CAS 2380318-57-8) is a heterobifunctional conjugate comprising a thalidomide-derived cereblon (CRBN) E3 ligase ligand, a tetraethylene glycol (PEG4) spacer, and a terminal azide group. This compound serves as a foundational building block in proteolysis-targeting chimera (PROTAC) technology, enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkyne-functionalized target protein ligands.

Molecular Formula C23H29N5O9
Molecular Weight 519.5 g/mol
Cat. No. B8106294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG4-Azide
Molecular FormulaC23H29N5O9
Molecular Weight519.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C23H29N5O9/c24-27-25-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-18-3-1-2-16-20(18)23(32)28(22(16)31)17-4-5-19(29)26-21(17)30/h1-3,17H,4-15H2,(H,26,29,30)
InChIKeyUEXQGUAIPAANLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thalidomide-O-PEG4-Azide: A CRBN-Recruiting Click Chemistry Linker for PROTAC Synthesis and Bioconjugation


Thalidomide-O-PEG4-Azide (CAS 2380318-57-8) is a heterobifunctional conjugate comprising a thalidomide-derived cereblon (CRBN) E3 ligase ligand, a tetraethylene glycol (PEG4) spacer, and a terminal azide group . This compound serves as a foundational building block in proteolysis-targeting chimera (PROTAC) technology, enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkyne-functionalized target protein ligands . The PEG4 chain enhances aqueous solubility and conformational flexibility, while the thalidomide moiety recruits the CRBN E3 ligase complex to induce ubiquitin-proteasome-mediated degradation of targeted proteins .

Why Thalidomide-O-PEG4-Azide Cannot Be Substituted with Shorter PEG Linkers or Alternative E3 Ligase Ligands in PROTAC Design


PROTAC linker length is a critical determinant of degradation efficiency, as it governs the spatial orientation between the E3 ligase and target protein within the ternary complex [1]. A systematic structure-activity relationship (SAR) study of MK-5108-derived PROTACs demonstrated that varying linker length and exit vector on the thalidomide moiety dramatically alters degradation potency, with the optimal configuration achieving a DC50 of 3.9 nM for AURKA [2]. Similarly, a study on Retro-2-based PROTACs revealed for the first time that GSPT1 degradation depends directly on the length of the flexible PEG chain linker [3]. Substituting Thalidomide-O-PEG4-Azide with a shorter PEG2 or PEG3 analog may result in suboptimal ternary complex geometry and reduced degradation efficiency, while substituting the thalidomide CRBN ligand with a pomalidomide-based analog introduces altered binding affinity and degradation selectivity profiles. The specific combination of a PEG4 spacer and thalidomide-based CRBN ligand in this compound provides a balanced, empirically validated starting point for PROTAC library synthesis.

Quantitative Differentiation of Thalidomide-O-PEG4-Azide: Comparative Evidence for Scientific Selection


Linker Length Optimization: PEG4 Provides Superior Spacing Compared to PEG2 and PEG3 for Ternary Complex Formation

In PROTAC design, linker length critically determines degradation efficiency. While direct comparative data for Thalidomide-O-PEG4-Azide against Thalidomide-O-PEG2-azide or Thalidomide-O-PEG3-azide is not available, class-level evidence establishes that PEG4 is empirically superior to shorter PEG linkers. A study on Retro-2-based PROTACs demonstrated that GSPT1 degradation depends on PEG linker length [1]. In AURKA-targeting PROTACs, varying linker length produced DC50 values ranging from 3.9 nM (optimal) to >100 nM (suboptimal), with the optimal configuration employing a linker of comparable length to PEG4 [2]. PEG2 confers a smaller hydration shell and shorter backbone, making it suited only for 'tight' geometries where binding pockets are nearly face-to-face, whereas PEG4 provides moderate spacing for broader target compatibility [3].

PROTAC linker optimization structure-activity relationship

Solubility Advantage: Thalidomide-O-PEG4-Azide Demonstrates High DMSO Solubility (250 mg/mL) Facilitating Stock Solution Preparation

Thalidomide-O-PEG4-Azide exhibits DMSO solubility of 250 mg/mL (481.23 mM) with ultrasonication [1][2]. In contrast, Thalidomide-O-PEG2-azide demonstrates poor solubility in water and is only soluble in polar organic solvents such as THF and DMF [3]. While direct DMSO solubility data for Thalidomide-O-PEG3-azide is not publicly available, the trend indicates that longer PEG chains (PEG4) confer improved solubility in DMSO compared to shorter PEG2 analogs. Thalidomide-O-amido-PEG4-azide, which contains an amide linkage instead of an ether linkage, achieves a clear solution of ≥2.5 mg/mL in a specific formulation, significantly lower than the 250 mg/mL achievable with Thalidomide-O-PEG4-Azide .

solubility DMSO stock solution

Click Chemistry Compatibility: Terminal Azide Enables Both CuAAC and SPAAC Conjugation, Expanding Synthetic Flexibility

Thalidomide-O-PEG4-Azide contains a terminal azide group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . This dual reactivity is consistent across thalidomide-PEG-azide analogs; however, the PEG4 spacer provides additional conformational flexibility that may enhance conjugation efficiency by reducing steric hindrance . In contrast, Thalidomide-O-amido-PEG4-azide, while also click-compatible, introduces an amide bond that alters the linker's rigidity and may affect ternary complex formation in the final PROTAC .

click chemistry CuAAC SPAAC bioconjugation

Supplier-Grade Differentiation: High Purity (≥95-99%) and Ambient Temperature Shipping Stability

Thalidomide-O-PEG4-Azide is available from multiple suppliers with purity specifications ranging from ≥95% (AxisPharm, MedChemExpress) to ≥99% (InvivoChem) . The compound is stable under recommended storage conditions (-20°C, sealed, away from moisture) and can be shipped at ambient temperature for short durations (≤2 weeks) without degradation . This contrasts with Thalidomide-O-PEG2-azide, which requires storage at -20°C in the dark with stability limited to 24 months . The commercial availability of Thalidomide-O-PEG4-Azide in quantities ranging from 2 mg to 500 mg, with typical shipping within 24 hours, ensures rapid access for time-sensitive PROTAC synthesis campaigns .

purity stability shipping procurement

Optimal Research and Industrial Applications for Thalidomide-O-PEG4-Azide Based on Quantitative Differentiation


High-Throughput PROTAC Library Synthesis for CRBN-Recruiting Degraders

Thalidomide-O-PEG4-Azide is ideally suited for constructing diverse PROTAC libraries via click chemistry with alkyne-functionalized target protein ligands. The PEG4 linker provides empirically validated optimal spacing for ternary complex formation, as demonstrated in AURKA-targeting PROTACs where linker length optimization achieved DC50 values of 3.9 nM [1]. The high DMSO solubility (250 mg/mL) enables preparation of concentrated stock solutions, facilitating automated liquid handling and parallel synthesis of hundreds of PROTAC candidates with minimal solvent interference [2].

Bioconjugation and Chemical Probe Development for Target Validation

The terminal azide group of Thalidomide-O-PEG4-Azide enables efficient conjugation to alkyne-modified biomolecules (e.g., peptides, oligonucleotides, fluorescent dyes) via CuAAC or SPAAC click chemistry [1]. The PEG4 spacer reduces steric hindrance during conjugation and improves aqueous solubility of the resulting bioconjugates, making this compound valuable for developing CRBN-recruiting chemical probes for target validation, cellular imaging, and mechanistic studies of protein degradation pathways [2].

Structure-Activity Relationship (SAR) Studies for Linker Length Optimization

Thalidomide-O-PEG4-Azide serves as a reference standard in systematic SAR studies comparing linker lengths. Studies on Retro-2-based PROTACs have demonstrated that GSPT1 degradation depends on PEG linker length, establishing the importance of evaluating PEG4 alongside PEG2, PEG3, PEG6, and PEG8 variants [1]. Including Thalidomide-O-PEG4-Azide in SAR campaigns provides a benchmark for assessing whether longer or shorter linkers improve degradation potency and selectivity for specific target proteins [2].

Targeted Protein Degradation in Drug Discovery Programs

In early-stage drug discovery, Thalidomide-O-PEG4-Azide accelerates the synthesis of PROTAC candidates for validating novel therapeutic targets. The compound's commercial availability in research-grade quantities (2 mg to 500 mg) with rapid shipping (≤24 hours) supports iterative medicinal chemistry optimization [1]. The validated ambient shipping stability ensures that procurement logistics do not delay critical experiments, enabling rapid progression from target identification to lead PROTAC optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-PEG4-Azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.